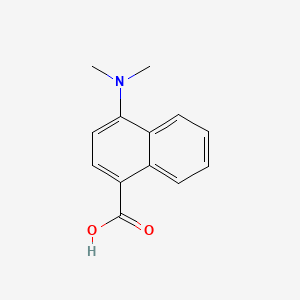

4-(Dimethylamino)-1-naphthoic acid

Vue d'ensemble

Description

4-(Dimethylamino)benzoic Acid is a substituted benzoic acid that acts as an inhibitor of ultraviolet mediated damage to skin . It is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .

Synthesis Analysis

The synthesis of similar compounds, such as 4-Dimethylaminopyridine (DMAP), involves a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR .Chemical Reactions Analysis

4-Dimethylaminopyridine (DMAP) is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the HOMO–LUMO energy gap, which corresponds to the difference between HOMO and LUMO energies of the studied compound, can be found to indicate the stability and chemical reactivity of the compound .Applications De Recherche Scientifique

Tautomeric Reaction Studies

4-(Dimethylamino)-1-naphthoic acid and its derivatives have been studied in the context of tautomeric reactions, which involve proton transfers. Research has demonstrated fast proton exchange between tautomeric forms in both solution and crystalline phases, enhancing our understanding of intramolecular interactions and molecular dynamics (Olivieri et al., 1989).

Fluorescent Indicator for Metal Ions

This compound has been identified as an effective fluorescent indicator for metal ions. Its use in complexometric titration of calcium and magnesium exemplifies its potential in analytical chemistry, particularly in the determination of metal concentrations in various samples (Clements et al., 1971).

Development of Fluorophores for Protein Studies

A derivative of 4-(Dimethylamino)-1-naphthoic acid, 4-N,N-dimethylamino-1,8-naphthalimide, has been synthesized as a novel amino acid for studying protein interactions. Its fluorescence properties make it a valuable tool for investigating dynamic protein interactions and understanding molecular processes in biological systems (Loving & Imperiali, 2008).

Sensing of Saccharides

Naphthalene-based boronic acid isomers, including derivatives of 4-(Dimethylamino)-1-naphthoic acid, have been synthesized for saccharide sensing. These compounds exhibit significant fluorescence changes upon binding with sugars, demonstrating their potential as sensors in biological and chemical applications (Gao et al., 2005).

Chromatographic Analysis

4-(Dimethylamino)-1-naphthoic acid has been used as a derivatization reagent for liquid chromatographic separation of hydroxyl compounds. This highlights its role in enhancing analytical methodologies for the detection and quantification of various substances (Goto et al., 1981).

Safety And Hazards

Propriétés

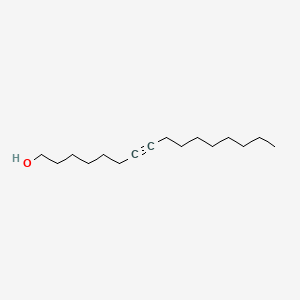

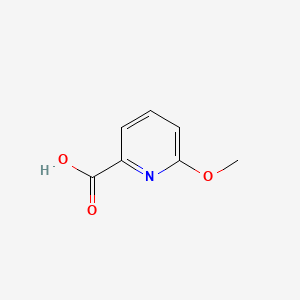

IUPAC Name |

4-(dimethylamino)naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-14(2)12-8-7-11(13(15)16)9-5-3-4-6-10(9)12/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQKNRRVTOJUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335037 | |

| Record name | 4-(Dimethylamino)-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-1-naphthoic acid | |

CAS RN |

78062-03-0 | |

| Record name | 4-(Dimethylamino)-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.